molecular formula C8H15NO3 B15095328 2-(Piperidin-3-ylmethoxy)acetic acid

2-(Piperidin-3-ylmethoxy)acetic acid

Cat. No.: B15095328
M. Wt: 173.21 g/mol
InChI Key: ZMXLNBIWLHIZKD-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethoxy)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-ylmethoxy)acetic acid typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the methoxyacetic acid moiety. One common method includes the reaction of piperidine with chloroacetic acid in the presence of a base to form the desired product. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality industrial-grade compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-ylmethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Piperidin-3-ylmethoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The methoxyacetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidin-4-ylmethanol: A derivative with a hydroxyl group attached to the piperidine ring.

    2-(Piperidin-4-yl)acetic acid: A similar compound with the acetic acid moiety attached to the piperidine ring.

Uniqueness

2-(Piperidin-3-ylmethoxy)acetic acid is unique due to the presence of both the piperidine ring and the methoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(piperidin-3-ylmethoxy)acetic acid

InChI

InChI=1S/C8H15NO3/c10-8(11)6-12-5-7-2-1-3-9-4-7/h7,9H,1-6H2,(H,10,11)

InChI Key

ZMXLNBIWLHIZKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COCC(=O)O

Origin of Product

United States

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